

Measuring Erythrocyte Transketolase Activity: A Protocol for Assessing Thiamine Status

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Compound of Interest

Compound Name: *Siamine*

Cat. No.: *B15378654*

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Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin B1 (thiamine) is an essential nutrient that plays a critical role as a cofactor in key metabolic pathways, particularly in energy metabolism.^{[1][2][3]} Thiamine deficiency can lead to severe neurological and cardiovascular disorders, such as beriberi and Wernicke-Korsakoff syndrome.^{[4][5]} Accurate assessment of thiamine status is crucial for diagnosing deficiency and for monitoring the efficacy of interventions in clinical and research settings.

A reliable and functional biomarker for thiamine status is the activity of erythrocyte transketolase (ETK), a thiamine pyrophosphate (TPP)-dependent enzyme in the pentose phosphate pathway. The measurement of ETK activity, and specifically the in vitro stimulation of its activity by the addition of TPP, provides a sensitive and specific assessment of thiamine nutritional status. This protocol details the methodology for determining the erythrocyte transketolase activity coefficient (ETKAC), a robust indicator of thiamine sufficiency.

Principle of the Assay

The assay measures the activity of transketolase in erythrocyte lysates. Transketolase catalyzes the conversion of ribose-5-phosphate to glyceraldehyde-3-phosphate and sedoheptulose-7-phosphate. The glyceraldehyde-3-phosphate produced is then converted

through a series of enzymatic reactions, ultimately leading to the oxidation of NADH to NAD⁺. The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm, which is proportional to the transketolase activity.

To determine the thiamine status, two measurements are performed:

- Basal ETK activity: The intrinsic enzyme activity in the erythrocyte lysate.
- Stimulated ETK activity: The enzyme activity after the addition of exogenous TPP.

The ratio of stimulated to basal activity yields the Erythrocyte Transketolase Activity Coefficient (ETKAC). A high ETKAC value indicates a low level of circulating thiamine, as the apoenzyme is not saturated with its cofactor, TPP, and thus shows a significant increase in activity upon its addition.

Data Presentation

Quantitative data from the erythrocyte transketolase activity assay should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Raw Absorbance Data and Rate of NADH Oxidation

Sample ID	Replicate	Measurement	Time (min)	Absorbance (340 nm)	Δ Abs/min
Control 1	1	Basal	0	1.205	
1	1.198	0.007			
2	1.191	0.007			
3	1.184	0.007			
Stimulated	0	1.210			
1	1.200	0.010			
2	1.190	0.010			
3	1.180	0.010			
Sample A	1	Basal	0	1.150	
1	1.145	0.005			
2	1.140	0.005			
3	1.135	0.005			
Stimulated	0	1.155			
1	1.143	0.012			
2	1.131	0.012			
3	1.119	0.012			

Table 2: Calculated Transketolase Activity and ETKAC

Sample ID	Mean Basal Activity (U/g Hb)	Mean Stimulated Activity (U/g Hb)	ETKAC	Thiamine Status Interpretation
Control 1	1.10	1.21	1.10	Adequate
Sample A	0.85	1.28	1.51	Severe Deficiency
Sample B	0.95	1.19	1.25	Marginal Deficiency

Interpretation of ETKAC Values:

- ETKAC \leq 1.15: Adequate thiamine status.
- ETKAC 1.15 - 1.25: Marginal thiamine deficiency.
- ETKAC $>$ 1.25: Severe thiamine deficiency.

Experimental Protocols

This section provides a detailed methodology for the measurement of erythrocyte transketolase activity.

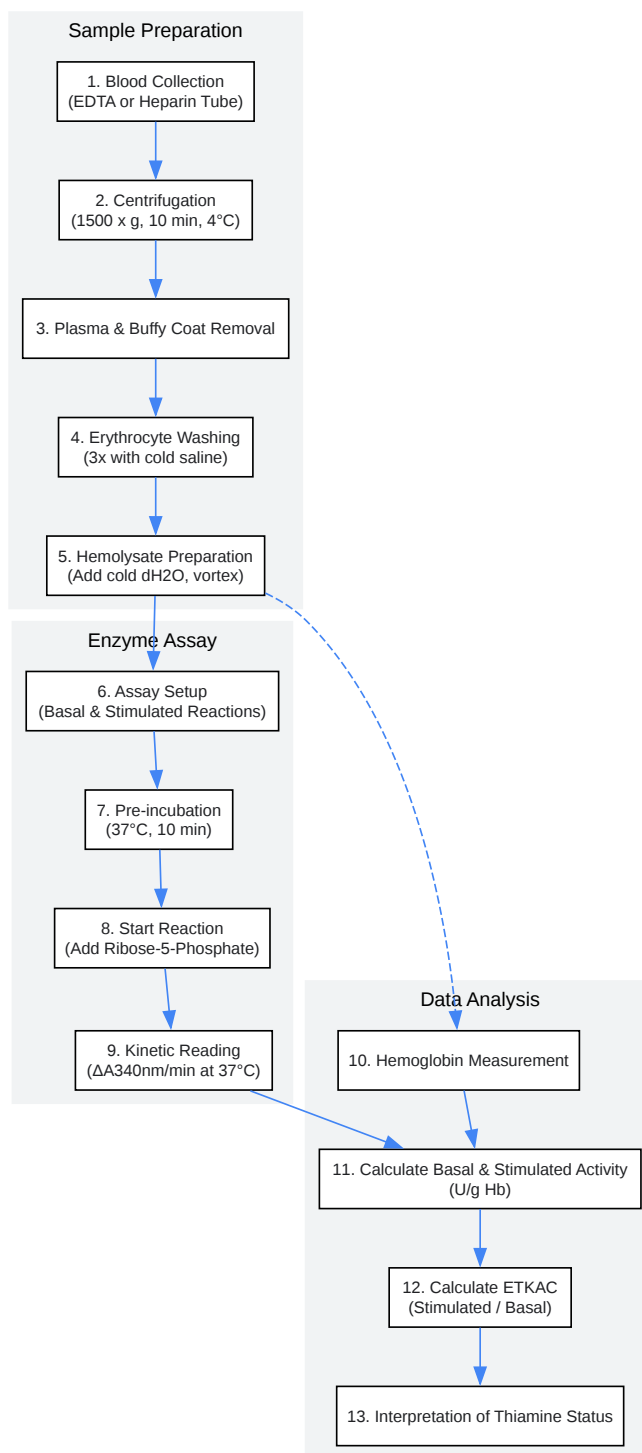
Materials and Reagents

- Blood Collection Tubes: EDTA or Lithium Heparin tubes.
- Reagents:
 - Saline solution (0.9% NaCl), ice-cold
 - Thiamine pyrophosphate (TPP) solution (0.4 mg/mL in 50 mM Tris-HCl, pH 7.4)
 - Ribose-5-phosphate (R5P) solution (15 mM)
 - NADH solution (3.6 mM)

- Auxiliary enzyme solution containing triosephosphate isomerase and glycerol-3-phosphate dehydrogenase in Tris buffer
- Hemoglobin determination kit (e.g., Drabkin's reagent)
- Equipment:
 - Refrigerated centrifuge
 - Spectrophotometer capable of reading at 340 nm with temperature control (37°C)
 - Vortex mixer
 - Micropipettes
 - Cuvettes

Experimental Workflow

Experimental Workflow for Erythrocyte Transketolase Activity Assay

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Caption: Workflow for erythrocyte transketolase activity measurement.

Step-by-Step Protocol

1. Preparation of Erythrocyte Hemolysate

- Collect whole blood in an EDTA or lithium heparin tube.
- Centrifuge the blood at 1500 x g for 10 minutes at 4°C.
- Carefully aspirate and discard the plasma and buffy coat.
- Wash the packed erythrocytes three times by resuspending in 5 volumes of ice-cold 0.9% saline, centrifuging as above, and discarding the supernatant.
- After the final wash, lyse the packed erythrocytes by adding an equal volume of cold deionized water and vortexing vigorously.
- The resulting hemolysate can be stored at -80°C if not used immediately.

2. Transketolase Activity Assay

- Set up two sets of reactions for each sample: one for basal activity and one for stimulated activity.
- In a cuvette, prepare the reaction mixture as follows:
 - Basal Reaction:
 - 100 µL Hemolysate
 - 800 µL Auxiliary enzyme solution
 - 50 µL NADH solution
 - 50 µL Tris-HCl buffer (instead of TPP)
 - Stimulated Reaction:
 - 100 µL Hemolysate

- 800 µL Auxiliary enzyme solution
- 50 µL NADH solution
- 50 µL TPP solution
- Pre-incubate the reaction mixtures at 37°C for 10 minutes.
- Initiate the reaction by adding 100 µL of the ribose-5-phosphate solution to each cuvette.
- Immediately place the cuvettes in the spectrophotometer and monitor the decrease in absorbance at 340 nm for 5-10 minutes at 37°C.

3. Hemoglobin Determination

- Determine the hemoglobin concentration of the hemolysate using a commercially available kit (e.g., Drabkin's method).

4. Calculation of Transketolase Activity

- Calculate the rate of change in absorbance per minute ($\Delta A_{340}/\text{min}$) from the linear portion of the kinetic curve.
- Calculate the transketolase activity in Units per gram of hemoglobin (U/g Hb) using the following formula:

$$\text{Activity (U/g Hb)} = (\Delta A_{340}/\text{min} \times \text{Total reaction volume (mL)}) / (6.22 \times \text{Hemolysate volume (mL)} \times \text{Hemoglobin concentration (g/dL)})$$

Where 6.22 is the millimolar extinction coefficient for NADH at 340 nm.

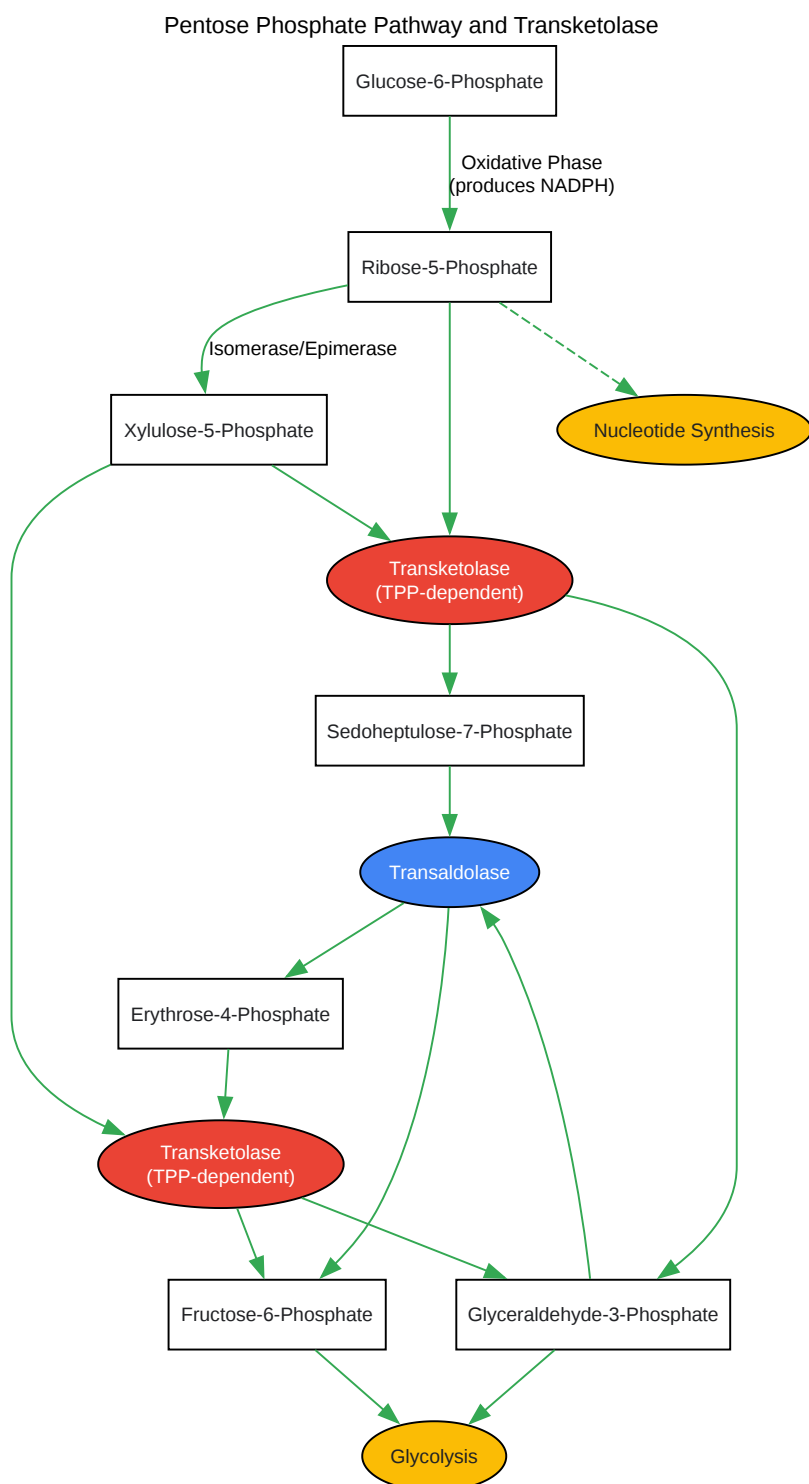
- Calculate the ETKAC:

$$\text{ETKAC} = \text{Stimulated Activity (U/g Hb)} / \text{Basal Activity (U/g Hb)}$$

Signaling Pathway

The transketolase enzyme is a key component of the non-oxidative branch of the pentose phosphate pathway (PPP). The PPP is crucial for generating NADPH, which is essential for

reductive biosynthesis and protecting against oxidative stress, and for producing precursors for nucleotide synthesis.



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